molecular formula C16H9BrFNO3 B2724181 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-50-0

6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2724181
CAS No.: 313669-50-0
M. Wt: 362.154
InChI Key: CTKDMOUXKVQFOQ-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a bromine substituent at position 6 of the chromene ring and a 4-fluorophenyl group attached via the carboxamide moiety. Chromene derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of electron-withdrawing groups (e.g., bromine, fluorine) influences electronic distribution, reactivity, and intermolecular interactions, making this compound a subject of interest in medicinal chemistry and materials science .

Synthesis typically involves condensation reactions under reflux conditions, as exemplified by analogous compounds (e.g., refluxing acetic acid with sodium acetate and aldehydes) . Structural characterization often employs single-crystal X-ray diffraction, supported by programs like SHELXL for refinement .

Properties

IUPAC Name

6-bromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKDMOUXKVQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the bromination of a chromene precursor, followed by the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or Hünig’s base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Chromene Position 6 / Aryl Group) Molecular Formula Molecular Weight Key Structural Features Reference
6-Bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Br / 4-Fluorophenyl C₁₆H₁₀BrFNO₃ 378.16 Electron-withdrawing halogen substituents; planar chromene core with steric hindrance from fluorine
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Br / 4-Methoxyphenyl C₁₇H₁₂BrNO₄ 374.19 Methoxy group (electron-donating) enhances solubility; reduced steric bulk compared to fluorine
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide OCH₃ / 4-Bromophenyl C₁₇H₁₂BrNO₄ 374.19 Methoxy at position 6; bromophenyl introduces larger halogen with potential for halogen bonding
6-Bromo-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide Br / 4-Iodophenyl C₁₆H₉BrINO₃ 470.06 Iodine substituent increases molecular weight and polarizability; impacts crystal packing
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide Br / 2,4-Dimethylphenyl C₁₈H₁₄BrNO₃ 372.22 Methyl groups introduce steric hindrance; reduced planarity

Structural and Electronic Effects

  • Iodine (4-iodophenyl): Larger atomic radius disrupts planarity and may facilitate halogen bonding in crystal lattices . Bromine (position 6): Stabilizes the chromene core through resonance and inductive effects.
  • Aryl Group Modifications :

    • Methoxy (4-methoxyphenyl): Electron-donating properties increase solubility but may reduce oxidative stability compared to halogens .
    • Dimethyl (2,4-dimethylphenyl): Steric hindrance from methyl groups distorts molecular planarity, affecting packing efficiency and intermolecular interactions .

Crystallographic and Conformational Insights

  • Planarity and Steric Effects: Fluorophenyl groups induce nonplanar conformations due to steric repulsion with the chromene macrocycle, as observed in metalloporphyrin analogs . In contrast, methoxy and smaller halogens (e.g., fluorine) allow closer packing in isostructural crystals .
  • Hydrogen Bonding : Carboxamide NH and carbonyl groups participate in hydrogen bonding, forming C(4) or R₂²(8) graph-set motifs. Fluorine’s electronegativity may strengthen these interactions compared to methyl or methoxy derivatives .

Biological Activity

6-Bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of the chromene family, which includes compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a fluorophenyl group at the nitrogen atom, contributing to its unique chemical properties. The molecular formula is C15H12BrFNO3C_{15}H_{12}BrFNO_3 with a molecular weight of approximately 360.16 g/mol. Its structure can be depicted as follows:

6 Bromo N 4 fluorophenyl 2 oxo 2H chromene 3 carboxamide\text{6 Bromo N 4 fluorophenyl 2 oxo 2H chromene 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromine and fluorine atoms enhances its binding affinity, potentially leading to significant inhibitory effects on specific enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrases, which play a role in cancer progression.
  • Antioxidant Activity : Chromene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its use in cancer therapy .

In Vitro Studies

Recent studies have evaluated the biological activities of various chromene derivatives, including this compound. These studies typically measure the compound's efficacy against different biological targets.

Target Activity IC50 Values
AChE (Acetylcholinesterase)Moderate inhibition10.4 μM
BChE (Butyrylcholinesterase)Moderate inhibition7.7 μM
COX-2 (Cyclooxygenase)Inhibitory effect observedNot specified
LOX (Lipoxygenase)Significant inhibitionNot specified

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of chromene derivatives, revealing that compounds similar to this compound exhibited potent activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.22 μg/mL for some derivatives .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values suggesting effective concentrations for therapeutic applications .

Applications and Future Directions

The potential applications of this compound extend into several therapeutic areas, including:

  • Cancer Therapy : Due to its cytotoxic properties against cancer cells.
  • Anti-inflammatory Treatments : Through inhibition of COX and LOX enzymes.
  • Antimicrobial Agents : Effective against resistant strains of bacteria.

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